MANGANESE(III) PHOSPHATE HYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

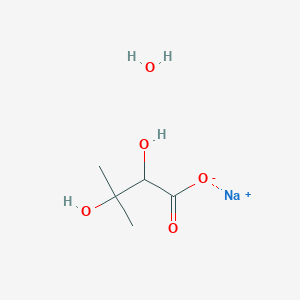

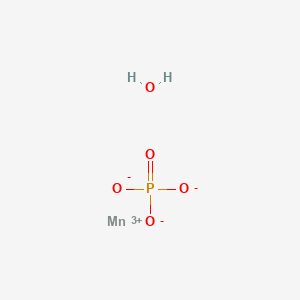

Manganese(III) phosphate hydrate is an inorganic chemical compound with the formula MnPO₄·H₂O. It is a hygroscopic solid that absorbs moisture to form a pale-green monohydrate. The compound is known for its unique properties and applications in various scientific fields.

Mecanismo De Acción

Target of Action

Manganese(III) phosphate hydrate is an inorganic chemical compound of manganese with the formula MnPO4 It has been found that the native out-of-plane mn centers with terminal water ligands are accessible and preferential oxidation sites .

Mode of Action

The compound interacts with its targets primarily through oxidation reactions. During these reactions, intermediate species of Mn(III), Mn(IV), and Mn(V) are identified . The Mn(V)=O species is demonstrated to be the substance for O−O bond formation .

Biochemical Pathways

It is known that the compound plays a role in water oxidation . This process is crucial in various biological and chemical processes, including photosynthesis and energy production.

Pharmacokinetics

This compound is insoluble in water , which may limit its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its environment and the specific reactions it is involved in. In the context of water oxidation, the compound facilitates the formation of oxygen, which is a crucial component of various biological and chemical processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is sensitive to moisture . In the absence of moisture, it decomposes at 400 °C, but when moisture is present, it slowly transitions to an amorphous phase and decomposes at 250 °C . Therefore, the compound’s environment can significantly impact its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Manganese(III) phosphate hydrate can be synthesized through several methods:

Reaction of Manganese(II) Salt and Phosphoric Acid: This method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by oxidation with nitric acid.

Comproportionation of Permanganate and Manganese(II) in Phosphoric Acid: This method involves the reaction of permanganate with manganese(II) in phosphoric acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The reaction conditions are carefully controlled to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Manganese(III) phosphate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of manganese.

Reduction: It can be reduced to form lower oxidation states of manganese.

Decomposition: Heating the monohydrate form leads to its decomposition into manganese(II) pyrophosphate at 420°C.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitric acid for oxidation and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound include manganese(II) pyrophosphate and other manganese oxides, depending on the reaction conditions .

Aplicaciones Científicas De Investigación

Manganese(III) phosphate hydrate has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Manganese(III) phosphate hydrate can be compared with other similar compounds, such as:

Manganese(II) Phosphate: Unlike this compound, manganese(II) phosphate is less hygroscopic and has different oxidation states.

Manganese(IV) Oxide: This compound has a higher oxidation state and different chemical properties compared to this compound.

Manganese(II) Pyrophosphate: Formed from the decomposition of this compound, this compound has distinct structural and chemical properties.

This compound stands out due to its unique ability to absorb moisture and its versatile applications in various scientific fields.

Propiedades

IUPAC Name |

manganese(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPRPVJMYLUBR-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Mn+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'-dicyclohexylphosphinoferrocene](/img/structure/B6336365.png)

![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)